molecular formula C16H21NO4 B181122 N,N-Diallyl-3,4,5-trimethoxybenzamide CAS No. 73664-76-3

N,N-Diallyl-3,4,5-trimethoxybenzamide

Cat. No.: B181122
CAS No.: 73664-76-3
M. Wt: 291.34 g/mol
InChI Key: QWDULLNANXZPOE-UHFFFAOYSA-N
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Description

N,N-Diallyl-3,4,5-trimethoxybenzamide is a synthetic derivative of 3,4,5-trimethoxybenzamide, characterized by the substitution of two allyl groups (-CH₂CH=CH₂) at the nitrogen atom of the benzamide core. While direct data on this specific compound are absent in the provided evidence, its structural framework aligns with a well-studied class of 3,4,5-trimethoxybenzamide derivatives. These compounds are often synthesized via amidation reactions of 3,4,5-trimethoxybenzoic acid or its chloride with amines, as exemplified in multiple studies . The trimethoxyphenyl moiety is known to enhance lipophilicity and bioavailability, while substituents on the amide nitrogen modulate biological activity and selectivity .

Properties

CAS No.

73664-76-3

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3,4,5-trimethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C16H21NO4/c1-6-8-17(9-7-2)16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h6-7,10-11H,1-2,8-9H2,3-5H3

InChI Key

QWDULLNANXZPOE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C

Other CAS No.

73664-76-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3,4,5-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diallyl-3,4,5-trimethoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diallyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3,4,5-trimethoxybenzamide derivatives vary significantly based on N-substituents. Below is a detailed comparison with structurally related analogs:

Physicochemical and Structural Comparisons

  • Melting Points :

    • Linear alkyl derivatives (e.g., N-butyl: 115–116°C) exhibit lower melting points than branched (N-iso-butyl: 118–119°C) or aryl-substituted analogs (N-4-hydroxybenzyl: 227–229°C), reflecting differences in crystallinity and intermolecular forces .
    • Cyclohexyl derivatives (N-cyclohexyl: 179–180°C) show higher thermal stability due to rigid cyclic structures .
  • Synthesis Yields :

    • Alkyl-substituted derivatives (e.g., N-butyl: 89.1% yield) are generally synthesized more efficiently than aryl analogs (e.g., N-4-hydroxybenzyl: 57.15%), likely due to steric hindrance in coupling reactions .
  • Spectroscopic Signatures: IR spectra consistently show peaks for amide C=O (~1660–1680 cm⁻¹) and methoxy C-O (~1230–1240 cm⁻¹) across analogs .

Key Trends and Mechanistic Insights

Alkyl vs. Aryl Substituents: Branched alkyl chains (e.g., iso-butyl) enhance trypanocidal activity and selectivity compared to linear chains or aryl groups, likely due to optimized hydrophobicity and steric fit in enzyme pockets . Aryl substituents (e.g., benzyl, biphenyl) improve target binding via π-π stacking but may reduce solubility .

Functional Group Modifications :

  • Hydroxy groups (e.g., N-4-hydroxybenzyl) improve water solubility but require balanced lipophilicity for membrane penetration .
  • Electrophilic groups (e.g., bromo in N-4-bromophenyl) may enhance covalent binding but risk off-target effects .

Synthetic Accessibility :

  • Amidation of 3,4,5-trimethoxybenzoyl chloride with amines is a versatile route, though yields vary with amine reactivity and steric demands .

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